molecular formula C10H11NO4 B1298422 2-[(Carboxymethyl)(methyl)amino]benzoic acid CAS No. 21716-67-6

2-[(Carboxymethyl)(methyl)amino]benzoic acid

Cat. No.: B1298422
CAS No.: 21716-67-6
M. Wt: 209.2 g/mol
InChI Key: TWUUECRQSVEIFO-UHFFFAOYSA-N
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Description

“2-[(Carboxymethyl)(methyl)amino]benzoic acid” is a derivative of Glycine . It has a molecular formula of C10H11NO4 .


Molecular Structure Analysis

The linear formula of “this compound” is C10H11NO4 . The molecular weight is 209.203 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 478.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.3±3.0 kJ/mol and a flash point of 243.3±28.7 °C .

Scientific Research Applications

Structural Studies

  • Hydrogen Bond Interactions and Crystal Structure : The carboxyl group in benzoic acid derivatives, including 2-[(carboxymethyl)(methyl)amino]benzoic acid, shows distinct structural properties. For instance, in certain compounds, this group is twisted away from the attached ring, affecting hydrogen bond interactions and crystal structure formation (Hemamalini & Fun, 2010).

Pharmaceutical Applications

  • Role in Hypoglycemic Activity : Analogs of this compound have been studied for their hypoglycemic potential, indicating their utility in diabetes research. They bind at insulin-releasing receptor sites of pancreatic beta cells, similar to sulfonylurea drugs (Brown & Foubister, 1984).

Chemical Synthesis

  • Synthesis of Heterocyclic Compounds : This compound has been used in one-pot reactions to synthesize heterocyclic beta-chlorovinyl aldehydes, demonstrating its utility in the synthesis of complex organic compounds (Majo & Perumal, 1996).

Biological Effects

  • Impact on Cellular Structures : Studies have shown that the chemical specificity of benzoic acid and its derivatives, including this compound, can influence osmotic fragility in erythrocytes, indicating potential impacts on cellular integrity (Mineo et al., 2013).

Material Science

  • Doping Polyaniline : Benzoic acid derivatives have been utilized as dopants in polyaniline, a conducting polymer. This application highlights its potential use in advanced material science and electronics (Amarnath & Palaniappan, 2005).

Safety and Hazards

Safety data sheets suggest that personal protective equipment/face protection should be worn when handling "2-[(Carboxymethyl)(methyl)amino]benzoic acid" . It’s also advised to avoid getting the substance in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

2-[carboxymethyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(6-9(12)13)8-5-3-2-4-7(8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUUECRQSVEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350721
Record name 2-[(carboxymethyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21716-67-6
Record name 2-[(carboxymethyl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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